Guaiacol-d3

Stable Isotope Dilution Analysis (SIDA) Gas Chromatography-Mass Spectrometry (GC-MS) Food Chemistry

2-Methoxyphenol-d3 (Guaiacol-d3, CAS 74495-69-5) is a deuterium-labeled analog of the naturally occurring phenolic compound 2-methoxyphenol (guaiacol). The compound is characterized by the substitution of three hydrogen atoms with deuterium on the methoxy group, resulting in a molecular formula of C₇H₅D₃O₂ and a molecular weight of 127.16 g/mol.

Molecular Formula C7H8O2
Molecular Weight 127.16 g/mol
CAS No. 74495-69-5
Cat. No. B020303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaiacol-d3
CAS74495-69-5
Synonymso-(Methoxy-d3)-phenol;  1-Hydroxy-2-(methoxy-d3)-benzene;  2-Hydroxyanisole-d3;  Anastil-d3;  Guaiacol-d3;  Guaiastil-d3;  Methylcatechol-d3;  o-Hydroxyanisole-d3;  O-Methoxyphenol-d3;  NSC 3815-d3; 
Molecular FormulaC7H8O2
Molecular Weight127.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1O
InChIInChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3
InChIKeyLHGVFZTZFXWLCP-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyphenol-d3 (CAS 74495-69-5) Procurement: A Stable Isotope-Labeled Internal Standard for Precision Analytical Quantification


2-Methoxyphenol-d3 (Guaiacol-d3, CAS 74495-69-5) is a deuterium-labeled analog of the naturally occurring phenolic compound 2-methoxyphenol (guaiacol) . The compound is characterized by the substitution of three hydrogen atoms with deuterium on the methoxy group, resulting in a molecular formula of C₇H₅D₃O₂ and a molecular weight of 127.16 g/mol . This specific isotopic labeling is a core technical feature that confers its primary utility as a high-fidelity internal standard (IS) for stable isotope dilution analysis (SIDA), enabling precise quantification of the unlabeled analyte in complex matrices via mass spectrometry (MS) [1]. Unlike its non-deuterated counterpart, the +3 Da mass shift provides a distinct and easily resolvable MS signal, which is essential for accurate and reproducible analytical workflows in food chemistry, environmental analysis, and pharmaceutical research .

Procurement Alert: Why 2-Methoxyphenol-d3 Cannot Be Substituted with Unlabeled Guaiacol or Analogous Internal Standards


Procurement decisions involving stable isotope-labeled standards are often subject to cost-saving attempts at substitution, a practice that is scientifically unsound for SIDA applications. Unlabeled 2-methoxyphenol (guaiacol) cannot function as an internal standard because it is chemically identical to the analyte and would be indistinguishable in a mass spectrometer, thereby failing to provide a unique signal for quantitation. While a structural analog, such as 4-methylguaiacol, might serve as a surrogate internal standard, this approach introduces significant and often unquantifiable error due to differential extraction recovery, ionization efficiency, and chromatographic behavior relative to the target analyte [1]. The use of 2-Methoxyphenol-d3 is not a matter of preference but of analytical necessity; it is the only compound that guarantees co-elution and near-identical physicochemical behavior, thereby correcting for sample preparation losses and matrix effects to achieve the highest level of method accuracy and precision required for validated assays [2].

Evidence-Based Differentiation: Quantifying the Analytical Advantage of 2-Methoxyphenol-d3 over Surrogate Internal Standards


Superior Method Accuracy: Quantification of Guaiacol in Wine Using SIDA vs. External Calibration

The primary differentiator for 2-Methoxyphenol-d3 is its ability to act as a perfect internal standard for its non-labeled counterpart, a capability not shared by unlabeled analogs. In a head-to-head method comparison for the quantification of guaiacol in oak extracts, the use of deuterated internal standards ([²H₃]-guaiacol) via SIDA was shown to correct for severe analytical artifacts. In contrast, methods relying on external calibration or non-isotopic internal standards were prone to significant overestimation [1].

Stable Isotope Dilution Analysis (SIDA) Gas Chromatography-Mass Spectrometry (GC-MS) Food Chemistry Method Validation

Increased Analytical Precision: Improved Relative Standard Deviation (RSD) via SIDA

The use of isotopically labeled internal standards like 2-Methoxyphenol-d3 is a cornerstone of robust analytical methods due to their ability to compensate for variability introduced during sample preparation and instrument analysis. While a specific RSD for 2-Methoxyphenol-d3 versus a surrogate standard is not available in the open literature, the underlying principle is well-established [1]. A class-level inference can be drawn from the use of partially deuterated analogs of other volatile wine phenols, which yielded 'good reproducibility' and 'no evidence of a significant matrix effect' in SPME-GC-MS methods, as opposed to methods lacking such internal standardization [2].

Analytical Chemistry Precision Method Robustness Internal Standard

Stable Isotope Retention: Deuteration on the Methoxy Group

The specific location of the deuterium label in 2-Methoxyphenol-d3, on the methoxy group, is a key differentiator from other potential deuterated analogs (e.g., those labeled on the aromatic ring) . While aromatic ring deuteration has been proposed for improved isotope retention during mass fragmentation [1], the methoxy-d3 label provides a distinct and reliable +3 Da mass shift for the molecular ion and major fragments. The commercially available 2-Methoxyphenol-d3 is defined by this specific isotopic enrichment pattern (e.g., 99 atom % D), ensuring a consistent and predictable MS signature .

Mass Spectrometry Stable Isotope Labeling Deuterium Exchange Structural Integrity

Defined Purity Specification: 99 atom % D Enables Reproducible Quantification

A critical differentiator for 2-Methoxyphenol-d3 as an analytical standard is its defined isotopic purity. Commercial offerings from reputable vendors specify this compound at 99 atom % D . This high level of isotopic enrichment is a quantitative specification that directly impacts the accuracy of the SIDA calculation. Lower purity grades or undefined isotopic enrichment in other analogs (such as some d₇-labeled compounds) could introduce systematic error into the quantification process due to an unknown contribution of the non-deuterated form to the analyte signal.

Isotopic Purity Quality Control Analytical Standard Procurement Specification

Matrix-Specific Method Validation: SIDA Overcomes GC-MS Artifact Formation

In a rigorous method validation study, it was demonstrated that the use of [²H₃]-guaiacol as an internal standard was crucial for avoiding severe analytical artifacts during the GC-MS analysis of oak extracts [1]. The study reported that under certain sample preparation and injection conditions (diethyl ether extraction and injector temperature ≥225 °C), the apparent concentration of guaiacol could be exaggerated by over 10-fold (>1000%) when quantified by external calibration. The SIDA method employing [²H₃]-guaiacol effectively compensated for this artifact, providing accurate and reliable data [1].

Method Validation Matrix Effect Artifact Formation Gas Chromatography-Mass Spectrometry (GC-MS)

Multi-Analyte Workflow Integration: A Validated Component of a Volatile Phenol Panel

2-Methoxyphenol-d3 ([²H₃]-guaiacol) has been validated as part of a multi-analyte method for the quantification of seven volatile oak compounds (guaiacol, 4-methylguaiacol, 4-ethylphenol, 4-ethylguaiacol, cis- and trans-oak lactone, and vanillin) in a single GC-MS analysis [1]. This demonstrates its practical utility beyond a single-analyte context. While other deuterated standards were used for the other compounds, the successful integration of [²H₃]-guaiacol into this panel proves its performance is not hindered by matrix interferences or co-elution with other structurally similar volatiles present in the sample [1].

Multi-analyte analysis Food and Beverage Analysis GC-MS Method Volatile Phenols

High-Impact Procurement Scenarios for 2-Methoxyphenol-d3 (Guaiacol-d3) in Analytical and Research Workflows


Precise Quantification of Guaiacol in Wine and Oak Extracts via GC-MS/SIDA

This is the most validated application for 2-Methoxyphenol-d3. Procurement is indicated for laboratories seeking to implement a robust method for the accurate quantification of guaiacol, a key aroma compound in wines and spirits aged in oak barrels. As demonstrated by Pollnitz et al. (2004), using [²H₃]-guaiacol as an internal standard via SIDA is essential for avoiding severe (>10-fold) overestimation of analyte concentration caused by artifactual generation during GC-MS analysis [1]. The method, which can be combined with other deuterated standards for a multi-analyte panel, provides a validated, publication-supported workflow that ensures data reliability and comparability across studies.

Quantitative Analysis of Volatile Phenols in Food and Beverage Matrices

2-Methoxyphenol-d3 is the ideal internal standard for quantifying the unlabeled compound in any complex food or beverage matrix where guaiacol is an analyte of interest. The compound's near-identical chemical and physical properties to the analyte make it superior to any non-isotopic surrogate internal standard, as it corrects for differential extraction recovery and matrix effects [2]. This is particularly critical when using techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, where matrix effects can significantly impact analyte recovery and quantitation [1]. Procurement supports the development of more accurate and reproducible methods for food quality control, authenticity testing, and flavor research.

High-Resolution Metabolomics and Pharmacokinetic Tracing

The specific deuterium labeling pattern (methoxy-d3) of 2-Methoxyphenol-d3 makes it a valuable tool as a tracer in mass spectrometry-based metabolomics and pharmacokinetic studies. While direct in vivo data for this specific compound is limited in the open literature, the class of deuterated compounds is widely used to track metabolic pathways and the absorption, distribution, metabolism, and excretion (ADME) of related phenolic drugs . The +3 Da mass shift provides a clear and unambiguous signal that can be distinguished from endogenous unlabeled metabolites, enabling precise pathway elucidation in cell culture or model organism studies .

Method Development and Quality Control in Environmental Analysis

For environmental laboratories tasked with monitoring phenolic compounds in water, soil, or air samples, 2-Methoxyphenol-d3 serves as a critical internal standard for method development and routine quality control. Its use in GC-MS or LC-MS assays directly addresses the challenges of low analyte concentrations and complex environmental matrices, ensuring that data meets the stringent accuracy and precision requirements for regulatory compliance and environmental monitoring programs . The defined isotopic purity (e.g., 99 atom % D) is a key quality attribute that supports the generation of defensible data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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